molecular formula C22H20N2O6 B3629977 3,4,5-trimethoxy-N-(4'-nitro-4-biphenylyl)benzamide

3,4,5-trimethoxy-N-(4'-nitro-4-biphenylyl)benzamide

Cat. No.: B3629977
M. Wt: 408.4 g/mol
InChI Key: HQKSTBXUJVOTFX-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. Unfortunately, specific information for “3,4,5-trimethoxy-N-(4’-nitro-4-biphenylyl)benzamide” is not available .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the specific compound .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is stable or unstable, and what other compounds it can react with .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular or biochemical level. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to understand the compound’s properties better, potential applications, or modifications to improve its effectiveness or safety .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-nitrophenyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-28-19-12-16(13-20(29-2)21(19)30-3)22(25)23-17-8-4-14(5-9-17)15-6-10-18(11-7-15)24(26)27/h4-13H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKSTBXUJVOTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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